Kovats Retention Index vs. Other Octyl Haloacetates
In the definitive homologous series study by Haken and Korhonen (1986), the four C₈ n-alkyl esters were chromatographed on an SE-30 non-polar capillary column (25 m × 0.33 mm, N₂ carrier) under identical isothermal conditions at 140 °C. Octyl trichloroacetate exhibits a Kovats retention index (RI) of 1549, compared with 1476 for octyl dichloroacetate, 1395 for octyl chloroacetate, and approximately 1192 for octyl acetate (the latter at 120 °C from a closely aligned study) [1][2]. The trichloroacetate–dichloroacetate ΔRI of 73 units and trichloroacetate–chloroacetate ΔRI of 154 units far exceed the minimum ΔRI of ~10–30 units generally required for baseline resolution, providing unambiguous chromatographic identification even in complex mixtures [1].
| Evidence Dimension | Kovats retention index (RI) on SE-30 non-polar capillary column, isothermal at 140 °C |
|---|---|
| Target Compound Data | RI = 1549 (octyl trichloroacetate) [SE-30, 140 °C, 25 m × 0.33 mm, N₂] |
| Comparator Or Baseline | Octyl dichloroacetate RI = 1476; Octyl chloroacetate RI = 1395; Octyl acetate RI ≈ 1192 (at 120 °C, SE-30) |
| Quantified Difference | ΔRI = +73 vs. dichloroacetate; ΔRI = +154 vs. chloroacetate; ΔRI ≈ +357 vs. acetate (estimated) |
| Conditions | SE-30 capillary column, 25 m × 0.33 mm i.d., N₂ carrier gas, isothermal at 140 °C; data from Haken & Korhonen 1986 (J. Chromatogr. 357:253–271) |
Why This Matters
The large and systematic RI increments enable definitive peak assignment in GC and GC-MS analysis, making octyl trichloroacetate an unambiguous retention index marker for method validation, whereas less chlorinated analogs may co-elute with other sample constituents.
- [1] NIST Mass Spectrometry Data Center. Acetic acid, trichloro-, octyl ester – Kovats' RI, non-polar column, isothermal. Data from Haken and Korhonen, 1986. NIST Chemistry WebBook. View Source
- [2] NIST Mass Spectrometry Data Center. Chloroacetic acid, octyl ester – Kovats' RI, non-polar column, isothermal. Data from Haken and Korhonen, 1986. NIST Chemistry WebBook. View Source
